molecular formula C15H16 B1583060 2,2-Diphenylpropane CAS No. 778-22-3

2,2-Diphenylpropane

Cat. No.: B1583060
CAS No.: 778-22-3
M. Wt: 196.29 g/mol
InChI Key: MILSYCKGLDDVLM-UHFFFAOYSA-N
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Description

2,2-Diphenylpropane, also known as 1,1’-(1-Methylethylidene)bisbenzene, is an organic compound with the molecular formula C15H16. It is characterized by a central propane structure with two phenyl groups attached to the second carbon atom. This compound is a clear, colorless to yellow liquid at room temperature and has a molecular weight of 196.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Diphenylpropane can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C6H6+(CH3)2CHClAlCl3(CH3)2C(C6H5)2+HClC_6H_6 + (CH_3)_2CHCl \xrightarrow{AlCl_3} (CH_3)_2C(C_6H_5)_2 + HCl C6​H6​+(CH3​)2​CHClAlCl3​​(CH3​)2​C(C6​H5​)2​+HCl

This reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: On an industrial scale, this compound can be produced using similar Friedel-Crafts alkylation methods. The process involves large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diphenylpropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with a palladium catalyst.

    Substitution: HNO3 for nitration, H2SO4 for sulfonation.

Major Products Formed:

Scientific Research Applications

2,2-Diphenylpropane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Diphenylpropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .

Comparison with Similar Compounds

    Diphenylmethane: Similar structure but lacks the additional methyl group on the central carbon.

    Bisphenol A: Contains two phenol groups instead of phenyl groups.

    Benzophenone: Contains a carbonyl group between the two phenyl rings.

Uniqueness: 2,2-Diphenylpropane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various chemical syntheses and industrial applications .

Properties

IUPAC Name

2-phenylpropan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILSYCKGLDDVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047892
Record name 2,2-Diphenylpropane
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Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

778-22-3, 13540-56-2
Record name Dimethyldiphenylmethane
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Record name Dimethyldiphenylmethane
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Record name Dimethyldiphenylmethane
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Record name 2,2-Diphenylpropane
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Record name 2,2-diphenylpropane
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Record name DIMETHYLDIPHENYLMETHANE
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Synthesis routes and methods I

Procedure details

As monohydric or polyhydric phenols it is possible to use: Phenol, o-, m- and p-cresol, 1,2,4-, 1,2,6-, 1,2,3-, 1,2,5-, 1,3,4- and 1,3,5-xylenol, p-tertiary butylphenol, o-, m- and p-phenylphenol, the isomeric amylphenols, octylphenols and nonylphenols, pyrocatechol, resorcinol, hydroquinone, 1,4-dihydroxynaphthalene and other dihydroxynaphthalenes, 4,4'-dihydroxydiphenyl, 2,2'-dihydroxydiphenyl and other isomeric dihydroxydiphenyls, 2,2'-, 2,4'- and 4,4'-dihydroxy-diphenylmethane individually or as mixtures (also referred to as bisphenol F), 4,4'-dihydroxydibenzyl, and substituted dihydroxydiphenylmethanes such as are produced by acid condensation of phenols with aldehydes or ketones, especially 4,4'-dihydroxy-diphenyl-2,2-propane, so-called diphenylpropane or bisphenol A, which can be prepared from phenol and acetone, and also dihydroxydiphenylcyclohexane. As further examples there may be mentioned: 4,4'-Dihydroxy-3,3',5,5'-tetramethyldiphenylmethane, 4,4'-dihydroxy-3,3',5,5'-tetramethyldiphenyl-2,2-propane, 4,4'-dihydroxy-3,3' ,5,5'-tetra-p-tert.-butyldiphenyl-methane, 4,4'-dihydroxy-3,3',5,5'-tetra-p-tert.-butyl-diphenyl-2,2-propane, 4,4'-dihydroxy-3,3'-dimethyl-5,5'-di-p-tert.-butyldiphenylmethane, 4,4'-dihydroxy-3,3'-dimethyl-5,5'-di-p-tert.-butyl-diphenyl-2,2-propane, 4,4'-dihydroxy-3,3',5,5'-tetraamyl-diphenylcyclohexane, 4,4'-dihydroxy-3,3',5,5'-tetra-p-tert.-butyldiphenyl-cyclohexane and 4,4'-dihydroxy-3,3'-dimethyl-5,5'-di-p-tert.-butyl-diphenyl-cyclohexane.
[Compound]
Name
octylphenols
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0 (± 1) mol
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nonylphenols
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[Compound]
Name
dihydroxynaphthalenes
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[Compound]
Name
2,4'- and 4,4'-dihydroxy-diphenylmethane
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[Compound]
Name
substituted dihydroxydiphenylmethanes
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Name
phenols
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[Compound]
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m- and p-cresol
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[Compound]
Name
1,3,4- and 1,3,5-xylenol
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[Compound]
Name
m- and p-phenylphenol
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[Compound]
Name
amylphenols
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0 (± 1) mol
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Reaction Step 17

Synthesis routes and methods II

Procedure details

541 g of 2-chloro-2-phenylpropane (3.5 mol) were added dropwise at 5° C. with stirring to a suspension of 35 g of clean pulverised aluminium chloride in 3.5 1 of dry benzene in the course of 5 h, and the mixture was kept at 5° C. for a further 15 min. and then poured onto ice. The benzene phase was neutralised with potassium carbonate after separating off the aqueous phase, dried and freed from excess benzene. 650 g of crude product were obtained, which was fractionally distilled through a column about 100 cm long. 527 g (78% of the theoretical yield) of 2,2-diphenylpropane passed over at 152°-160° C. and 20 mbar.
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541 g
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35 g
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Synthesis routes and methods III

Procedure details

0.5 mol of Compound A were stirred at 40° C. and under 20 bar of H2 in 3,000 ml of ethyl acetate with the addition of 27 g of palladium/carbon (5% Pd) and 1 mol of triethylamine; during the course of the reaction a further 15 g of Pd/C were added in total. After distillation, 84% of Compound B was obtained.
Name
Compound A
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0.5 mol
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reactant
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1 mol
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27 g
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15 g
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Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,2-Diphenylpropane?

A1: this compound has a molecular formula of C15H16 and a molecular weight of 196.29 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have characterized this compound using various spectroscopic techniques, including:

  • IR Spectroscopy: This technique has been used to study the structure of polyurethanes synthesized using this compound as a monomer. [, , , , , , , , ] These studies focus on the characteristic absorption bands of various functional groups present in the synthesized polymers, including those arising from the incorporation of this compound.
  • NMR Spectroscopy: Both 1H and 13C NMR spectroscopy have been utilized to elucidate the structure of this compound derivatives and confirm the structures of compounds isolated from natural sources. [, ]

Q3: How do structural modifications of this compound impact its estrogenic activity?

A3: Research on bisphenol A (4,4′-dihydroxy-2,2-diphenylpropane) and related compounds indicates that the presence of the 4-hydroxyl group on the A-phenyl ring and the intact B-phenyl ring are crucial for estrogenic activity. [] Substitutions at the 3,5-positions of the phenyl rings and modifications to the bridging alkyl moiety can significantly influence the potency of estrogenic activity. [, ] For example, Tetrachlorobisphenol A, which has chlorine substitutions on the phenyl rings, exhibits higher estrogenic activity than bisphenol A itself. []

Q4: Does this compound itself possess estrogenic activity?

A4: While this compound can be metabolized into estrogenically active compounds like bisphenol A, it shows little to no estrogenic activity in its unmetabolized form. [, ] This highlights the importance of metabolic activation for the estrogenic potential of some compounds.

Q5: What is the role of this compound in zeolite-catalyzed reactions?

A5: Research suggests that mono-iso-propylated this compound derivatives act as key intermediates in the zeolite-catalyzed disproportionation of iso-propylbenzene over large-pore zeolites. [] This finding provides insights into the reaction mechanism and highlights the significance of this compound derivatives in zeolite-catalyzed alkylation and transalkylation processes.

Q6: How has computational chemistry been employed to study this compound-containing polymers?

A6: Computational chemistry plays a vital role in understanding the thermal stability of poly(aryl ether sulfones) containing this compound. [] Researchers utilize computer-generated reaction mechanisms and quantum chemical calculations to model the pyrolysis process of these polymers. These simulations help explain the impact of the isopropylidene link (derived from this compound) on the polymer's degradation pathway and overall thermal stability.

Q7: What is the impact of this compound on the properties of epoxy nanocomposites?

A7: The incorporation of this compound-based cyanate esters as a modifying agent in epoxy nanocomposites has been investigated for its effect on mechanical and morphological properties. [] The research shows that the inclusion of these cyanate esters can enhance strength and modulus while influencing the glass-transition temperature of the resulting nanocomposite material. These findings are relevant for tailoring the properties of epoxy-based materials for specific applications.

Q8: Does this compound pose any environmental risks?

A8: While this compound itself may not be extensively studied for environmental impact, its close structural analogue, bisphenol A, is a known endocrine disruptor. [, ] The potential for this compound to degrade into bisphenol A or other similar compounds raises concerns about its persistence and potential ecotoxicological effects. Further research is necessary to fully understand the environmental fate and potential risks associated with this compound.

Q9: How is this compound analyzed in biological samples?

A9: A simple and rapid HPLC method has been developed for the determination of mitotane (an adrenal cytotoxic drug) in human plasma using this compound as an internal standard. [] This method demonstrates the utility of this compound in analytical chemistry for quantifying pharmaceuticals in biological matrices.

Q10: What analytical techniques are used to study the incorporation of this compound in polymers?

A10: Researchers utilize a combination of techniques to analyze the presence and influence of this compound in polymers:

  • IR Spectroscopy: IR spectroscopy helps identify characteristic absorption bands associated with functional groups originating from this compound within the polymer structure. [, , , , , , , , ]
  • Chemical Analysis: Techniques like elemental analysis help determine the content of specific elements within the polymer, confirming the incorporation of this compound. []

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